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Compound Name: TYRA-300

Cat. No.: B15575993 Get Quote

TYRA-300 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information for conducting experiments with TYRA-300, a selective

inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2][3] This guide includes

frequently asked questions (FAQs), troubleshooting advice for common experimental issues,

and detailed protocols for key assays.

Frequently Asked Questions (FAQs)
Q1: What is TYRA-300 and what is its mechanism of action?

A1: TYRA-300 is an orally bioavailable, selective small molecule inhibitor of FGFR3.[1][2] It

functions by targeting the ATP-binding pocket of the FGFR3 kinase domain, thereby blocking

its phosphorylation and the activation of downstream signaling pathways.[4][5] TYRA-300 has

been designed to be highly selective for FGFR3 over other FGFR isoforms (FGFR1, FGFR2,

and FGFR4) to minimize off-target toxicities.[6][7] It also demonstrates potency against

common FGFR3 gatekeeper mutations that can confer resistance to other FGFR inhibitors.[8]

Q2: What are the primary research applications for TYRA-300?

A2: TYRA-300 is being investigated for its therapeutic potential in conditions driven by

activating FGFR3 mutations. These primarily include certain types of cancer, such as urothelial

carcinoma (bladder cancer), and skeletal dysplasias like achondroplasia and
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hypochondroplasia.[2][9] In a research setting, TYRA-300 is a valuable tool for studying the

role of FGFR3 signaling in various biological processes, including cell proliferation,

differentiation, and survival.

Q3: What is the recommended solvent and storage condition for TYRA-300?

A3: For in vitro experiments, TYRA-300 can be dissolved in dimethyl sulfoxide (DMSO) to

prepare a stock solution. A stock solution of up to 100 mg/mL in DMSO has been reported.[1] It

is recommended to store the solid compound at -20°C and aliquoted stock solutions at -80°C to

prevent degradation from repeated freeze-thaw cycles.

Q4: What are the key downstream signaling pathways inhibited by TYRA-300?

A4: By inhibiting FGFR3, TYRA-300 blocks the activation of several downstream signaling

cascades that are crucial for cell growth and survival. The primary pathways affected are the

RAS-MAPK (including ERK1/2), PI3K-AKT, and STAT pathways.[4] Inhibition of these pathways

leads to reduced cell proliferation and can induce apoptosis in cancer cells dependent on

FGFR3 signaling.[10]

Experimental Data
In Vitro Potency and Selectivity of TYRA-300
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Target Assay Type IC50 (nM) Cell Line Notes

FGFR3
Cell-based

viability
11 Ba/F3

Expressing

FGFR3 fusion

protein.[1]

FGFR3 Enzymatic 1.8 -

FGFR1
Cell-based

viability
113 Ba/F3

Expressing

FGFR1 fusion

protein.[8]

FGFR2
Cell-based

viability
34.9 Ba/F3

Expressing

FGFR2 fusion

protein.[8]

FGFR4
Cell-based

viability
98.4 Ba/F3

Expressing

FGFR4 fusion

protein.[8]

FGFR3 (V555M

gatekeeper

mutation)

Cell-based

viability

Potent activity

maintained

Human bladder

cancer cell line

Demonstrates

efficacy against

this common

resistance

mutation.[8]

Preclinical Pharmacokinetic Parameters of TYRA-300
Species Administration Dose Key Findings

Juvenile Mice Subcutaneous 1.2 mg/kg

Favorable

pharmacokinetic

profile observed

across various ages

(1 to 12 weeks).[6]

Rat Oral Single dose

Did not significantly

elevate plasma

phosphate levels,

indicating selectivity

over FGFR1.[8]
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Signaling Pathway and Experimental Workflow
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Click to download full resolution via product page

Caption: Simplified FGFR3 signaling pathway and the inhibitory action of TYRA-300.

Preparation

Treatment

Analysis

Prepare TYRA-300
Stock Solution (in DMSO)

Treat cells with varying
concentrations of TYRA-300

(include vehicle control)

Culture FGFR3-dependent
cell line

Seed cells in
multi-well plates

Cell Viability Assay
(e.g., MTT, CellTiter-Glo)

Western Blot for
p-FGFR3, p-ERK, etc.

Data Analysis
(IC50 determination)

Click to download full resolution via product page

Caption: General experimental workflow for evaluating TYRA-300 in cell-based assays.

Experimental Protocols
Protocol 1: Western Blot for Assessing Inhibition of
FGFR3 Phosphorylation
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Objective: To determine the effect of TYRA-300 on the phosphorylation of FGFR3 and its

downstream targets (e.g., ERK1/2) in a relevant cell line.

Materials:

FGFR3-dependent cell line (e.g., bladder cancer cell lines with FGFR3 mutations like RT112,

or engineered Ba/F3 cells)

TYRA-300

DMSO (vehicle control)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA protein assay kit

Primary antibodies: anti-p-FGFR3, anti-FGFR3, anti-p-ERK1/2, anti-ERK1/2, and a loading

control (e.g., anti-GAPDH or anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at

the time of treatment.

Cell Treatment: The following day, treat the cells with increasing concentrations of TYRA-300
(e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-

only vehicle control.

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them with 100-

150 µL of ice-cold lysis buffer per well.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Western Blotting:

Normalize protein concentrations and prepare samples for SDS-PAGE.

Separate proteins on a polyacrylamide gel and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an ECL substrate and an imaging system.

Data Analysis: Quantify band intensities and normalize the phosphorylated protein signal to

the total protein signal.

Protocol 2: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TYRA-300 in a

cancer cell line.

Materials:

FGFR3-dependent cancer cell line

TYRA-300

DMSO

Complete cell culture medium

96-well plates

Cell viability reagent (e.g., MTT, CellTiter-Glo)
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Procedure:

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000

cells/well) and allow them to adhere overnight.

Compound Dilution and Treatment: Prepare serial dilutions of TYRA-300 in culture medium.

Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a

vehicle control (DMSO).

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

Viability Measurement: Add the cell viability reagent to each well according to the

manufacturer's instructions and measure the signal (absorbance or luminescence) using a

plate reader.

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to

calculate the IC50 value using appropriate software.
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Issue Possible Cause(s) Suggested Solution(s)

No or weak inhibition of p-

FGFR3 in Western blot

1. Suboptimal TYRA-300

concentration or treatment

time.2. Low basal p-FGFR3

levels in the chosen cell line.3.

Ineffective lysis buffer or lack

of phosphatase inhibitors.4.

Poor antibody quality.

1. Perform a dose-response

and time-course experiment to

optimize treatment

conditions.2. Ensure the cell

line has an activating FGFR3

mutation or is stimulated with

an appropriate FGF ligand to

induce phosphorylation.3. Use

a fresh lysis buffer

supplemented with a cocktail

of phosphatase inhibitors.4.

Validate the primary antibody

using a positive control (e.g.,

lysate from a known FGFR3-

activated cell line).

High variability in cell viability

assay results

1. Uneven cell seeding.2.

Edge effects in the 96-well

plate.3. TYRA-300

precipitation at high

concentrations.

1. Ensure a single-cell

suspension before seeding

and mix the cell suspension

thoroughly.2. Avoid using the

outer wells of the plate or fill

them with sterile PBS to

maintain humidity.3. Visually

inspect the treatment media for

any signs of precipitation. If

observed, prepare fresh

dilutions or consider a different

solvent for the highest

concentrations.

Observed cell death is not

dose-dependent

1. Off-target toxicity at high

concentrations.2. Solvent

(DMSO) toxicity.

1. Test TYRA-300 in a cell line

that does not express FGFR3

to assess non-specific effects.

Compare the observed

phenotype with other known

FGFR3 inhibitors.2. Ensure the

final DMSO concentration in
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the culture medium is below

the toxic threshold for your cell

line (typically <0.5%).

Development of resistance to

TYRA-300 in long-term culture

1. Upregulation of bypass

signaling pathways (e.g.,

EGFR, MET, PI3K-mTOR).[11]

[12]2. Emergence of

secondary mutations in the

FGFR3 kinase domain (though

TYRA-300 is designed to be

active against some).

1. Analyze resistant cells for

the activation of other receptor

tyrosine kinases using

phospho-RTK arrays or

Western blotting. Consider

combination therapies with

inhibitors of the identified

bypass pathways.2. Sequence

the FGFR3 gene in resistant

clones to identify potential new

mutations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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